1-(Boc-amino)-2,3-butadiene
Overview
Description
1-(Boc-amino)-2,3-butadiene is an organic compound that features a butadiene backbone with a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-2,3-butadiene can be synthesized through a multi-step process. One common method involves the protection of an amino group with a Boc group, followed by the introduction of the butadiene moiety. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is crucial and is often optimized to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-2,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine.
Reduction: LiAlH4, NaBH4.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like Et3N or pyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .
Scientific Research Applications
1-(Boc-amino)-2,3-butadiene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The Boc-protected amino group allows for selective reactions at other sites of the molecule.
Biology: The compound can be used in the synthesis of peptides and proteins, where the Boc group protects the amino group during chain elongation.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection and deprotection of functional groups.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-2,3-butadiene involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic processes where selective protection and deprotection are required.
Comparison with Similar Compounds
1-(Cbz-amino)-2,3-butadiene: Features a carbobenzoxy (Cbz) protected amino group. The Cbz group is stable under both acidic and basic conditions but can be cleaved by catalytic hydrogenation.
1-(Fmoc-amino)-2,3-butadiene: Features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. The Fmoc group is stable under basic conditions and can be cleaved by mild bases such as piperidine.
Uniqueness: 1-(Boc-amino)-2,3-butadiene is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required.
Properties
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h6H,1,7H2,2-4H3,(H,10,11) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPVMHVZVNBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561924 | |
Record name | tert-Butyl buta-2,3-dien-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92136-43-1 | |
Record name | tert-Butyl buta-2,3-dien-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Boc-amino)-2,3-butadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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